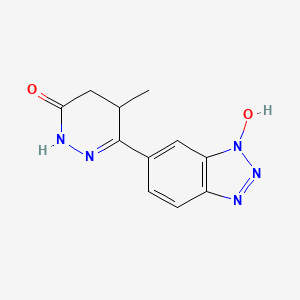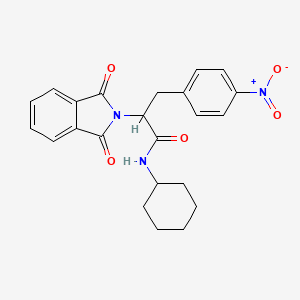![molecular formula C20H29N3O3 B5213529 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol](/img/structure/B5213529.png)
4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol, also known as JNJ-31020028, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazinone derivatives and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have neuroprotective effects and to improve cognitive function.
Mécanisme D'action
The mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is not fully understood. However, it has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines and chemokines. In addition, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. One of the limitations of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for the study of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol. One area of interest is the development of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol, which could lead to the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to investigate the potential side effects of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol and its safety profile in humans.
Conclusion:
In conclusion, 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol is a novel compound with promising therapeutic applications. Its broad range of biological activities, good pharmacokinetic properties, and potential for the development of novel therapeutics make it an exciting area of research. Further studies are needed to fully elucidate the mechanism of action of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol and to investigate its safety profile in humans.
Méthodes De Synthèse
The synthesis of 4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol involves the condensation of 4-nitrophenol with 1-cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2-carbaldehyde in the presence of a base. The resulting product is then reduced to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
4-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19-9-8-15(13-18(19)23(25)26)14-22-12-11-21-10-4-7-17(21)20(22)16-5-2-1-3-6-16/h8-9,13,16-17,20,24H,1-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNVPBSDZBGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=C(C=C4)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5213463.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5213500.png)

![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![2-[4-[4-methoxy-3-(methoxymethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5213511.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)
![(3S)-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5213523.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5213531.png)
![ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate](/img/structure/B5213541.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)